molecular formula C3H6Na2O6S2 B1671554 Eprodisate disodium CAS No. 36589-58-9

Eprodisate disodium

Cat. No. B1671554
CAS RN: 36589-58-9
M. Wt: 248.2 g/mol
InChI Key: DKGJFKPIUSHDIT-UHFFFAOYSA-L
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Description

Molecular Structure Analysis

The molecular formula of Eprodisate Disodium is C3H6Na2O6S2 . The molecular weight is 248.19 . The structure is consistent with NMR .


Physical And Chemical Properties Analysis

Eprodisate Disodium has a molecular formula of C3H6Na2O6S2 and a molecular weight of 248.19 . It is a white to off-white solid .

Scientific Research Applications

Eprodisate Disodium: A Fibrillogenesis Inhibitor

Eprodisate Disodium, as a sulfonated inhibitor of fibrillogenesis, plays a critical role in the treatment of Amyloid A (AA) amyloidosis. It functions by binding competitively to the glycosaminoglycan binding sites on Serum Amyloid A (SAA). This action inhibits the formation of glycosaminoglycan-amyloid fibril aggregates, thereby preventing amyloid deposits in organs, particularly in the kidneys, in AA amyloidosis patients (Definitions, 2020).

Eprodisate in Renal Disease Treatment

Eprodisate demonstrates significant efficacy in slowing the decline of renal function in patients with AA amyloidosis. A randomized, double-blind, placebo-controlled trial showed that eprodisate reduced the progression of renal disease in these patients. It resulted in a lower rate of disease worsening compared to placebo, indicating its potential as a renal protective agent in AA amyloidosis (Dember et al., 2007).

Glycosaminoglycan Mimetic Properties

Eprodisate Sodium acts as a glycosaminoglycan (GAG) mimetic. It is developed for AA amyloidosis treatment, which is a complication of chronic inflammatory disorders. By binding to the GAG binding site on serum AA, eprodisate prevents its interaction with GAG and arrests amyloidosis. This action is significant in delaying the onset of renal failure in patients with AA amyloidosis, demonstrating its therapeutic potential in treating this rare condition (Revill et al., 2006).

Potential Applicability to Other Amyloidosis Types

Eprodisate has been identified as a potential therapeutic agent for various types of amyloidosis beyond AA amyloidosis. Its mechanism of action in binding to glycosaminoglycan binding sites and inhibiting amyloid fibril polymerization suggests a wider applicability in the treatment of other amyloidosis types. This potential is supported by its demonstrated efficacy in slowing the progression of AA amyloidosis-related renal disease, although further studies are needed for confirmation (Manenti et al., 2008).

Safety And Hazards

Eprodisate Disodium is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

disodium;propane-1,3-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O6S2.2Na/c4-10(5,6)2-1-3-11(7,8)9;;/h1-3H2,(H,4,5,6)(H,7,8,9);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGJFKPIUSHDIT-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)[O-])CS(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6Na2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046732
Record name Disodium propane-1,3-disulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eprodisate disodium

CAS RN

36589-58-9
Record name Eprodisate Disodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036589589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium propane-1,3-disulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Propanedisulfonic acid disodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EPRODISATE DISODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X0D9H16IU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

This compound was prepared by a modification of the method described in Stone, G. C. H. (1936) J. Am. Chem. Soc., 58:488. 1,3-Dibromopropane (40.4 g, 0.20 mol) was treated with sodium sulfite (60.3 g, 0.50 mol) in water at reflux temperature for 48 h. Inorganic salts (sodium bromide and sodium sulfite) were removed by successive treatment of the resultant reaction mixture with barium hydroxide and silver(I) oxide. The solution was then neutralized with Amberlite-120 (acid form) and decolorized with Norit-A. Barium ions were removed by treatment of the aqueous solution with Amberlite-120 (sodium form) ion-exchange resin. The solvent was removed on a rotary evaporator, and the crude product was recrystallized from water-ethanol several times to give the title compound (42.5 g). The small amount of trapped ethanol was removed by dissolving the crystals in a minimum amount of water and then concentrating the solution to dryness. The pure product was further dried under high vacuum at 56° C. for 24 h: mp>300° C.; 1H NMR (D2O) δ: 3.06-3.13 (m, 4H, H-1 and H-3), 2.13-2.29 (m, 2H, H-2); 13C NMR (D2O) δ: 52.3 (C-1 and C-3), 23.8 (C-2).
Quantity
40.4 g
Type
reactant
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60.3 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
AK Ombrello - Amyloid and Related Disorders: Surgical Pathology …, 2015 - Springer
… the molecule, eprodisate disodium, in patients with AA amyloidosis-associated nephropathy. By binding the amyloidogenic precursor proteins, eprodisate disodium attempts to prevent …
Number of citations: 2 link.springer.com
L Manenti, P Tansinda, A Vaglio - Expert opinion on …, 2008 - Taylor & Francis
… The efficacy and safety of eprodisate disodium was tested in a single Phase II – III, multi-centre, double-blind, placebo-controlled study . After stratification by the presence of nephrotic …
Number of citations: 25 www.tandfonline.com
RJ Weiss, JD Esko, Y Tor - Organic & biomolecular chemistry, 2017 - pubs.rsc.org
… GAG mimetics such as 3-amino-1-propanesulfonic acid (3) 63 and eprodisate disodium (4) 64 have been tested as anti-amyloid agents for the treatment of Alzheimer's disease and …
Number of citations: 130 pubs.rsc.org
MA Ozturk, M Kanbay, B Kasapoglu… - Clin Exp …, 2011 - clinexprheumatol.org
… Recently, eprodisate disodium, an inhibitor of amyloid fibril formation, has been tested in patients with AA amyloidosis and kidney involvement in a multicenter, randomised, double-blind…
Number of citations: 101 www.clinexprheumatol.org
MOEOF SEVELAMER - academic.oup.com
… NC-503 (eprodisate disodium) belongs to a new class of anti-amyloid compounds. Results from in vivo models of AA amyloidosis showed that NC-503 could reduce amyloid tissue …
Number of citations: 0 academic.oup.com
A Ozgur, E Kilic, G Kilic, S Ozgocmen - The American journal of the medical …, 2013 - Elsevier
… Eprodisate disodium is an amyloid fibril formation inhibitor, and a randomized controlled trial showed that it reduces the progression of AA amyloidosis-associated renal disease, …
Number of citations: 62 www.sciencedirect.com
C Magro-Checa, ANP Casado, E Borrego-García… - Amyloid, 2011 - Taylor & Francis
… Eprodisate disodium, an investigational drug, is expected to be used to treat AA amyloidosis by interfering with the formation of fibrils of AA and helping to prevent organ damage. …
Number of citations: 34 www.tandfonline.com
AK Ombrello, I Aksentijevich - Amyloid and Related Disorders: Surgical …, 2015 - Springer
… being conducted using the molecule eprodisate disodium in patients with AA amyloidosis. By binding the amyloidogenic precursor proteins, eprodisate disodium attempts to prevent the …
Number of citations: 5 link.springer.com
A Weidemann, E Riveira-Munoz, F Graciolli… - academic.oup.com
… , PLACEBO-CONTROLLED TRIAL FOR THE TREATMENT OF AMYLOID A (AA) AMYLOIDOSIS-ASSOCIATED RENAL DISEASE WITH NC-503 (EPRODISATE DISODIUM) …
Number of citations: 0 academic.oup.com
RJ Weiss - 2015 - search.proquest.com
… Other groups have created depolymerized GAGs for the treatment of malaria154 and utilized GAG mimetics 3.amino.1.propanesulfonic acid (6)155 and eprodisate disodium (7)156 as …
Number of citations: 3 search.proquest.com

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